N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide
Description
Properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-9-19(23)22-20-21-18(14-24-20)17-12-10-16(11-13-17)15-7-5-4-6-8-15/h4-8,10-14H,2-3,9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYHOBAMQWWWPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide typically involves the reaction of 4-bromo-1,1’-biphenyl with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting thiazole derivative is then reacted with pentanoyl chloride to form the final product .
Chemical Reactions Analysis
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the thiazole ring into a thiazolidine ring.
Scientific Research Applications
N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial and antitumor activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide involves its interaction with specific molecular targets in cells. Thiazole derivatives are known to inhibit enzymes involved in cell proliferation and survival, such as kinases and proteases. The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function . Additionally, it may interfere with the synthesis of nucleic acids and proteins, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide and their distinguishing features:
Physicochemical Properties
- Solubility : Methoxyethoxy or piperazinyl substituents () improve aqueous solubility compared to the hydrophobic pentanamide chain .
- Thermal Stability : Isoindoline-dione derivatives () show superior thermal stability (via DSC), whereas the target compound’s simpler structure may limit its melting point range (116–118°C) .
Biological Activity
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazole ring and a biphenyl moiety, which are known to contribute to the biological activity of many pharmaceuticals. The specific structure can be represented as follows:
Research has indicated that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The following mechanisms have been proposed based on related compounds:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially modulating pathways such as lipid metabolism or cell signaling.
- Receptor Modulation : It may influence G-protein coupled receptors (GPCRs), which are crucial for various physiological responses.
- Cell Migration Inhibition : Similar compounds have shown the ability to reduce cell migration, indicating potential applications in cancer therapy.
Biological Activity Data
A summary of biological activity data for this compound is presented below:
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Autotaxin Inhibition : A recent study demonstrated that similar thiazole-containing compounds effectively inhibited autotaxin activity, leading to decreased lysophosphatidic acid (LPA) production and reduced cell migration in cancer cells. The study reported significant inhibition at concentrations comparable to those expected for this compound .
- Pharmacological Profiling : In pharmacological assays, compounds with structural similarities exhibited low cytotoxicity while maintaining potent biological effects. This suggests a favorable therapeutic index for further development .
- Neuroprotective Effects : Some derivatives showed promise in neuroprotection against toxic protein aggregates in models of neurodegenerative diseases, indicating a broader therapeutic potential beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
